molecular formula C20H25N3O B4895581 1-{[4-(cyclopentylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate

1-{[4-(cyclopentylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate

Cat. No. B4895581
M. Wt: 323.4 g/mol
InChI Key: NTKMUAGVAWNBCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[4-(cyclopentylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate, also known as CPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. CPI is a selective antagonist of the dopamine D3 receptor and has been shown to have promising effects on various physiological and biochemical processes.

Mechanism of Action

1-{[4-(cyclopentylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate acts as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of dopamine release in the brain. By blocking this receptor, 1-{[4-(cyclopentylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate reduces the release of dopamine, which has been linked to the development of addiction and other neurological disorders. 1-{[4-(cyclopentylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate has also been shown to modulate GABAergic neurotransmission, which plays a crucial role in the regulation of anxiety and other emotional states.
Biochemical and Physiological Effects
1-{[4-(cyclopentylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of dopamine in the brain, which has been linked to the development of addiction and other neurological disorders. 1-{[4-(cyclopentylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate has also been shown to modulate GABAergic neurotransmission, which plays a crucial role in the regulation of anxiety and other emotional states. In addition, 1-{[4-(cyclopentylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate has been shown to inhibit tumor growth and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-{[4-(cyclopentylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate is its selectivity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and biochemical processes. However, 1-{[4-(cyclopentylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 1-{[4-(cyclopentylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate. One area of interest is the development of more selective and potent dopamine D3 receptor antagonists. Another area of interest is the investigation of the potential use of 1-{[4-(cyclopentylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate in the treatment of addiction, schizophrenia, and Parkinson's disease. Additionally, further research is needed to elucidate the mechanism of action of 1-{[4-(cyclopentylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate and its effects on various physiological and biochemical processes.

Synthesis Methods

The synthesis of 1-{[4-(cyclopentylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate involves several steps, including the reaction of 1,2,3,4-tetrahydroisoquinoline with cyclopentylmethyl chloride to form N-(cyclopentylmethyl)-1,2,3,4-tetrahydroisoquinoline. This compound is then reacted with piperazine and carbonyl chloride to form N-(4-(cyclopentylmethyl)-1-piperazinyl)carbonyl-1,2,3,4-tetrahydroisoquinoline. Finally, trifluoroacetic acid is added to the compound to form 1-{[4-(cyclopentylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate.

Scientific Research Applications

1-{[4-(cyclopentylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate has been extensively studied for its potential applications in biomedical research. It has been shown to have promising effects on various physiological and biochemical processes, including the regulation of dopamine release, the modulation of GABAergic neurotransmission, and the inhibition of tumor growth. 1-{[4-(cyclopentylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate has also been studied for its potential use in the treatment of addiction, schizophrenia, and Parkinson's disease.

properties

IUPAC Name

[4-(cyclopentylmethyl)piperazin-1-yl]-isoquinolin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c24-20(19-18-8-4-3-7-17(18)9-10-21-19)23-13-11-22(12-14-23)15-16-5-1-2-6-16/h3-4,7-10,16H,1-2,5-6,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKMUAGVAWNBCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CN2CCN(CC2)C(=O)C3=NC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Cyclopentylmethyl)piperazin-1-yl]-isoquinolin-1-ylmethanone

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